molecular formula C7H12N4 B13255048 (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13255048
M. Wt: 152.20 g/mol
InChI Key: CEEZDHSCJXRQBH-SCSAIBSYSA-N
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Description

(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that features a triazole ring, a cyclopropyl group, and an amine group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and amine groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the cyclopropyl group via nucleophilic substitution reactions.

    Reductive Amination: Formation of the amine group through reductive amination of a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced triazole derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may be used as a building block for the synthesis of more complex molecules. Its unique structure can be leveraged in the design of new compounds with desired properties.

Biology

Biologically, compounds containing triazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive molecules. This compound could be investigated for similar applications.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Triazole-containing compounds are known for their antifungal, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine would depend on its specific biological target. Generally, triazole-containing compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a phenyl group instead of a cyclopropyl group.

    (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine may confer unique properties such as increased rigidity, enhanced binding affinity, or improved metabolic stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H12N4/c1-4(8)6-9-7(11-10-6)5-2-3-5/h4-5H,2-3,8H2,1H3,(H,9,10,11)/t4-/m1/s1

InChI Key

CEEZDHSCJXRQBH-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NNC(=N1)C2CC2)N

Canonical SMILES

CC(C1=NNC(=N1)C2CC2)N

Origin of Product

United States

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